
Magnesium, butyliodo-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Magnesium, butyliodo- is an organometallic compound that features a magnesium atom bonded to a butyl group and an iodine atom. This compound is part of the broader class of organomagnesium compounds, which are widely used in organic synthesis due to their reactivity and versatility. The presence of both the butyl group and the iodine atom in the molecule makes it a valuable reagent in various chemical reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Magnesium, butyliodo- can be synthesized through the reaction of butyl iodide with magnesium metal in an appropriate solvent, typically an ether such as diethyl ether or tetrahydrofuran (THF). The reaction proceeds as follows:
C4H9I+Mg→C4H9MgI
This reaction is typically carried out under an inert atmosphere to prevent the magnesium from reacting with moisture or oxygen. The magnesium metal is often activated by the addition of a small amount of iodine or 1,2-dibromoethane to initiate the reaction .
Industrial Production Methods
On an industrial scale, the production of magnesium, butyliodo- follows similar principles but is optimized for larger quantities. The reaction is conducted in large reactors with precise control over temperature and pressure to ensure high yields and purity. The use of continuous flow reactors can further enhance the efficiency of the process.
Analyse Des Réactions Chimiques
Types of Reactions
Magnesium, butyliodo- undergoes several types of chemical reactions, including:
Nucleophilic Addition: It can add to carbonyl compounds to form alcohols.
Substitution Reactions: It can participate in halogen-metal exchange reactions.
Reduction Reactions: It can reduce certain organic compounds.
Common Reagents and Conditions
Nucleophilic Addition: Typically involves aldehydes or ketones as substrates, with the reaction carried out in an ether solvent.
Substitution Reactions: Often involves halogenated compounds, with the reaction facilitated by the presence of a catalyst or under specific temperature conditions.
Reduction Reactions: May involve the use of additional reducing agents or specific reaction conditions to achieve the desired reduction.
Major Products Formed
Alcohols: Formed from the nucleophilic addition to carbonyl compounds.
Organomagnesium Halides: Formed from halogen-metal exchange reactions.
Reduced Organic Compounds: Formed from reduction reactions.
Applications De Recherche Scientifique
Magnesium, butyliodo- has a wide range of applications in scientific research:
Organic Synthesis: Used as a reagent in the formation of carbon-carbon bonds.
Pharmaceuticals: Employed in the synthesis of complex drug molecules.
Materials Science: Utilized in the preparation of advanced materials with specific properties.
Catalysis: Acts as a catalyst or catalyst precursor in various chemical reactions
Mécanisme D'action
The mechanism of action of magnesium, butyliodo- involves the transfer of the butyl group to a substrate, facilitated by the magnesium atom. This transfer can occur through nucleophilic addition, substitution, or reduction mechanisms, depending on the nature of the substrate and the reaction conditions. The magnesium atom acts as a Lewis acid, stabilizing the transition state and facilitating the reaction .
Comparaison Avec Des Composés Similaires
Similar Compounds
Magnesium, methyl-: Similar in reactivity but with a methyl group instead of a butyl group.
Magnesium, ethyl-: Features an ethyl group, offering different reactivity and selectivity.
Magnesium, phenyl-: Contains a phenyl group, providing unique reactivity in aromatic substitution reactions
Uniqueness
Magnesium, butyliodo- is unique due to the presence of the butyl group, which offers a balance between reactivity and steric hindrance. This makes it particularly useful in reactions where a longer carbon chain is beneficial, such as in the synthesis of larger organic molecules.
Propriétés
Numéro CAS |
1889-20-9 |
|---|---|
Formule moléculaire |
C4H9IMg |
Poids moléculaire |
208.32 g/mol |
Nom IUPAC |
magnesium;butane;iodide |
InChI |
InChI=1S/C4H9.HI.Mg/c1-3-4-2;;/h1,3-4H2,2H3;1H;/q-1;;+2/p-1 |
Clé InChI |
HJMSAAPFKZYBSQ-UHFFFAOYSA-M |
SMILES canonique |
CCC[CH2-].[Mg+2].[I-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


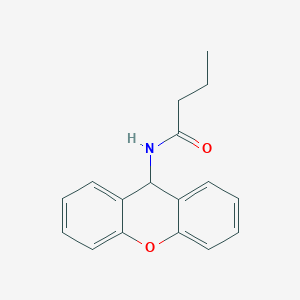
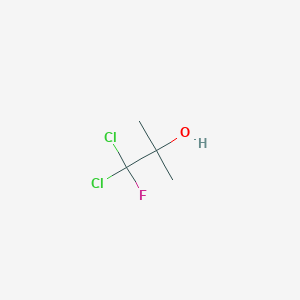







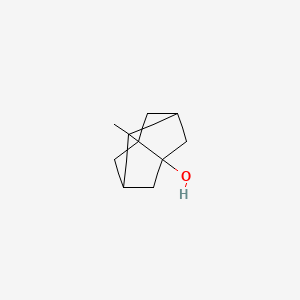
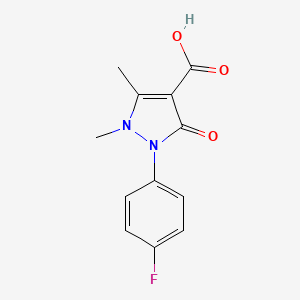
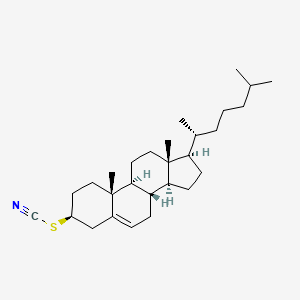
![2,4-Bis[(2,4-dichlorophenyl)methylsulfanyl]-6-methylpyrimidine](/img/structure/B14743870.png)

